Anhydroivaxillarin
Description
Properties
CAS No. |
10518-13-5 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2,11-dimethyl-6-methylidene-8-oxatetracyclo[8.3.0.02,4.05,9]tridec-10-ene-7,12-dione |
InChI |
InChI=1S/C15H16O3/c1-6-10(16)4-8-11(6)13-12(7(2)14(17)18-13)9-5-15(8,9)3/h8-9,12-13H,2,4-5H2,1,3H3 |
InChI Key |
KTTIHIGGDOOVBX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(CC1=O)C3(CC3C4C2OC(=O)C4=C)C |
Canonical SMILES |
CC1=C2C(CC1=O)C3(CC3C4C2OC(=O)C4=C)C |
Other CAS No. |
14026-87-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations of the Provided Evidence
The evidence lacks:
- Chemical data: No structural, pharmacological, or analytical data for "Anhydroivaxillarin" or related compounds.
- Comparative studies: No tables, spectral comparisons (e.g., NMR, HPLC), or bioactivity data for analogs.
Recommendations for Addressing the Query
To fulfill the user’s request, the following steps are necessary:
Source Identification
- Access specialized databases (e.g., SciFinder, Reaxys, PubMed) to retrieve peer-reviewed studies on This compound , including its:
- Chemical structure (e.g., IUPAC name, molecular formula).
- Synthetic pathways (e.g., reaction conditions, yields).
- Analytical characterization (e.g., NMR, MS, HPLC purity).
Comparative Analysis
- Identify structural analogs (e.g., ivaxillarin, dehydropodophyllotoxin) and compare:
- Bioactivity profiles (e.g., IC50 values, cytotoxicity).
- Physicochemical properties (e.g., logP, solubility).
- Mechanistic differences (e.g., target binding, metabolic stability).
Data Presentation
- Create tables summarizing key differences, such as:
| Property | This compound | Ivaxillarin | Dehydropodophyllotoxin |
|---|---|---|---|
| Molecular Weight | 420.45 g/mol | 436.48 g/mol | 398.36 g/mol |
| LogP | 3.2 | 2.8 | 4.1 |
| IC50 (Cancer Cell) | 12.3 µM | 18.7 µM | 5.6 µM |
| NMR Shifts (H-7) | δ 6.82 (s) | δ 6.75 (s) | δ 7.12 (d, J=8.4 Hz) |
Note: Example table; actual data must be sourced from peer-reviewed studies.
Critical Evaluation of Existing Evidence
The provided evidence emphasizes rigorous scientific reporting (e.g., HPLC validation, spectral data inclusion, IUPAC naming conventions) , which should guide the assembly of comparative data. For instance:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
